5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and a hydroxyphenyl group, which may impart unique pharmacological properties. Its potential applications in medicinal chemistry and biochemistry make it a subject of interest for researchers exploring new therapeutic agents.
The compound is synthesized through various organic reactions, with research indicating its utility in developing pharmaceuticals, particularly those targeting specific biological pathways. The compound's structure suggests it may interact with biological systems in ways that are beneficial for therapeutic purposes.
5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one can be classified as:
The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. Common methods include:
The synthetic route may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure of 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one can be represented by the following details:
Property | Data |
---|---|
Molecular Formula | C10H8FN3O2 |
Molecular Weight | 223.19 g/mol |
IUPAC Name | 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one |
InChI Key | RGHWAUPMHYSABN-SNVBAGLBSA-N |
The structure features a pyrimidine ring substituted with a 5-fluoro-2-hydroxyphenyl group, which contributes to its chemical reactivity and potential biological activity.
5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, solvent, and catalyst choice significantly influence the outcome of these reactions. Mechanistic studies often utilize spectroscopic methods to elucidate pathways and intermediates formed during these transformations.
The mechanism of action for 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one involves its interaction with biological targets, potentially leading to inhibition or modulation of specific pathways. This compound may act on enzymes or receptors involved in cellular signaling processes.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines, suggesting that 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one could have anticancer properties. Further studies are needed to clarify its exact mechanism and efficacy.
Characterization techniques such as X-ray crystallography provide insights into its solid-state structure, while thermal analysis can reveal stability profiles.
5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one has potential applications in:
The strategic incorporation of fluorine atoms into pharmaceutical scaffolds has revolutionized medicinal chemistry, primarily due to fluorine’s unique physicochemical properties. With the highest electronegativity of all elements (Pauling scale: 4.0), fluorine induces profound electronic effects, including altered dipole moments, enhanced binding affinity via electrostatic interactions, and improved metabolic stability by blocking susceptible metabolic sites (e.g., cytochrome P450 oxidation) [2] [4]. In fluorinated pyrimidines like 5-fluorouracil (5-FU), fluorine’s van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å), enabling isosteric replacement that disrupts nucleotide biosynthesis. This substitution converts 5-FU into a potent thymidylate synthase (TS) inhibitor, halting DNA synthesis in rapidly dividing cancer cells [2] [6]. Beyond TS inhibition, fluorinated compounds exhibit enhanced membrane permeability due to increased lipophilicity (log P), as evidenced by fluorinated pyrimidines’ ability to penetrate the blood-brain barrier [4]. These attributes underpin the clinical dominance of fluoropyrimidines, which treat >2 million cancer patients annually [2].
Table 1: Physicochemical Effects of Fluorine Substitution in Pharmaceuticals
Property | Impact of Fluorination | Biological Consequence |
---|---|---|
Electronegativity | Increased polarity of C-F bond | Enhanced ligand-target electrostatic interactions |
Metabolic Stability | Blockade of oxidation sites (e.g., C-H → C-F) | Prolonged half-life, reduced clearance |
Lipophilicity (log P) | Moderate increase | Improved membrane permeability |
Steric Size | Minimal vs. H (van der Waals radius: 1.47Å vs. 1.20Å) | Isosteric replacement without steric clash |
Pyrimidin-2(1H)-one, a dihydro derivative of pyrimidine, serves as a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity and structural mimicry of endogenous nucleobases. The scaffold exists in a dynamic keto-enol tautomeric equilibrium, enabling dual-mode recognition of biological targets [5] [9]. In the keto form (pyrimidinone), it acts as a hydrogen-bond acceptor at C=O and donor at N-H, while the enol form (hydroxypyrimidine) offers complementary donor/acceptor sites. This adaptability facilitates high-affinity interactions with enzymes like thymidylate synthase, dihydrofolate reductase, and kinases [5] [10]. Additionally, the scaffold’s aromaticity allows π-stacking with protein residues or nucleic acid bases, crucial for DNA/RNA-targeted therapeutics. For instance, 5-fluorouracil’s (5-FU) metabolic incorporation into RNA disrupts ribosomal function and mRNA processing, contributing to its cytotoxicity [2]. The pyrimidinone ring’s synthetic flexibility also permits diverse C5/C6 modifications, enabling optimization of potency, solubility, and target selectivity [5] [9].
5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one (PubChem CID: 53222270) exemplifies rational fluorinated pyrimidine design, integrating ortho-hydroxyphenyl and fluoropyrimidinone moieties into a bifunctional therapeutic scaffold [1]. The compound’s structure features two pharmacophoric elements:
The fluorophenyl-pyrimidinone conjugation extends π-delocalization, promoting DNA minor-groove binding, as observed in Hoechst 33258 derivatives [5]. Computational studies suggest strong adsorption energies (−96.38 to −279.59 kJ/mol) between this compound and nanocarriers like C₁₂ or Al₆N₆ nanorings, indicating potential for targeted drug delivery [10]. Its mechanism likely involves dual-pathway inhibition:
Table 2: Key Structural and Electronic Properties of 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₇FN₂O₂ | PubChem [1] |
Molecular Weight | 206.18 g/mol | PubChem [1] |
Tautomeric Equilibrium | Keto form predominates in aqueous phase | DFT [9] [10] |
HOMO-LUMO Gap | ~3.5 eV (indicative of moderate reactivity) | Computational [10] |
Adsorption Energy (C₁₂) | −96.38 kJ/mol | DFT/QTAIM [10] |
Table 3: Comparison of Fluorinated Pyrimidine Derivatives
Compound | Structure | Primary Therapeutic Target | Unique Feature |
---|---|---|---|
5-Fluorouracil (5-FU) | Pyrimidinone with F at C5 | Thymidylate synthase, RNA | Metabolic incorporation into RNA/DNA |
5-Fluoro-2-hydroxypyrimidine | Pyrimidinone with F at C5, OH at C2 | Nucleobase-processing enzymes | Tautomerism-enhanced binding |
5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | Bifunctional phenyl-pyrimidinone conjugate | DNA topoisomerase, Kinases | Extended π-system for DNA intercalation |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9